1-(5-Chloro-2-methylphenyl)ethylamine
Description
1-(5-Chloro-2-methylphenyl)ethylamine is a chiral amine featuring a substituted phenyl ring with a chlorine atom at the 5-position and a methyl group at the 2-position. This compound is structurally related to the broader class of arylalkylamines, which are widely utilized in asymmetric synthesis and pharmaceutical intermediates. The chlorine and methyl substituents likely influence its electronic and steric properties, impacting its reactivity and applications in drug discovery or catalysis.
Properties
CAS No. |
35247-80-4 |
|---|---|
Molecular Formula |
C9H12ClN |
Molecular Weight |
169.65 g/mol |
IUPAC Name |
1-(5-chloro-2-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H12ClN/c1-6-3-4-8(10)5-9(6)7(2)11/h3-5,7H,11H2,1-2H3 |
InChI Key |
RCJWKWDOIJCEIL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)C(C)N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-Chloro-2-methylphenyl)ethylamine can be synthesized through several methods. One common approach involves the reduction of the corresponding nitro compound. For example, 5-chloro-2-methylphenyl nitroethane can be reduced using hydrogen gas in the presence of a palladium catalyst to yield this compound .
Another method involves the reductive amination of 5-chloro-2-methylacetophenone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes using hydrogenation techniques. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methylphenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding imine or nitrile derivatives.
Reduction: It can be further reduced to form secondary or tertiary amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Hydroxyl or amino derivatives.
Scientific Research Applications
1-(5-Chloro-2-methylphenyl)ethylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methylphenyl)ethylamine involves its interaction with specific molecular targets. As an amine, it can act as a nucleophile, participating in various chemical reactions. Its chloro and methyl groups influence its reactivity and selectivity in these reactions .
Comparison with Similar Compounds
1-Phenylethylamine (α-PEA)
- Applications : A versatile chiral auxiliary in asymmetric synthesis, particularly for preparing β-lactams and pharmaceutical intermediates like Rasagiline .
- Key Differences : The absence of substituents in α-PEA results in lower steric hindrance and electronic modulation compared to this compound. This makes α-PEA more flexible in diastereoselective reactions but less tailored for targeted bioactivity.
1-(4-Methoxyphenyl)ethylamine
- Structure : Methoxy group at the para position of the phenyl ring.
- Applications : Used in synthesizing neurological disorder therapeutics due to the electron-donating methoxy group enhancing metabolic stability .
- Key Differences : The para-substituted methoxy group alters electronic properties (electron-donating vs. electron-withdrawing chlorine in the target compound), affecting solubility and receptor binding.
1-(1-Naphthyl)ethylamine
- Structure : Naphthalene ring system fused to the ethylamine group.
- Applications : Employed as a chiral auxiliary in Staudinger cycloadditions but shows reduced diastereoselectivity compared to α-PEA .
- Key Differences : The bulky naphthyl group increases steric hindrance, which can limit reactivity in constrained synthetic environments.
(5-Chlorothiophen-2-ylmethyl)-methyl-amine
- Structure : Chlorinated thiophene ring with a methylamine side chain.
- Key Differences : The thiophene ring introduces sulfur-based electronic effects, differing from the aromatic phenyl system in the target compound.
1-(5-Chloro-2-cyclopropylmethoxy-phenyl)-ethylamine
- Structure : Cyclopropylmethoxy substituent at the 2-position and chlorine at the 5-position.
Data Table: Comparative Analysis
Research Findings and Insights
- The methyl group provides moderate steric hindrance, balancing reactivity and selectivity .
- Synthetic Utility : While α-PEA derivatives are broadly applicable, the target compound’s substituents may enhance specificity in drug candidates targeting halogen-sensitive receptors .
- Biological Relevance : Substituted ethylamines like 1-(4-Methoxyphenyl)ethylamine show promise in neurological therapies, suggesting that the target compound’s chloro-methyl motif could be optimized for similar applications .
Q & A
Q. What are the established synthetic routes for 1-(5-Chloro-2-methylphenyl)ethylamine?
The synthesis typically involves reductive amination or ketone reduction . For example:
- Reduction of 1-(5-Chloro-2-methylphenyl)ethanone :
- The ketone precursor (CAS 58966-35-1) can be reduced using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the corresponding alcohol, followed by amination .
- Alternative routes may use Buchwald-Hartwig amination or Mitsunobu reactions with appropriate aryl halides and ethylamine derivatives, as seen in analogous phenethylamine syntheses .
- Key parameters : Temperature (often 0–25°C), solvent choice (ethanol, dichloromethane), and inert atmosphere to prevent oxidation .
Q. How is structural characterization and purity assessment performed for this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and amine protonation states. For example, the methyl group at the 2-position and chlorine at the 5-position produce distinct splitting patterns .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is standard for research use) and detects byproducts from incomplete reduction or substitution .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₉H₁₂ClN: 170.07 g/mol) .
Advanced Research Questions
Q. How can researchers design assays to study its interaction with neurotransmitter receptors?
- Computational Modeling :
- In Vitro Assays :
Q. How to resolve contradictions in reported biological activities of this compound?
- Source Analysis : Compare synthesis protocols (e.g., solvent purity, catalysts) and analytical methods (e.g., HPLC vs. GC-MS) across studies .
- Replication Studies : Reproduce experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate variables .
- Meta-Analysis : Use platforms like PubChem or ChEMBL to aggregate data and identify trends in activity across structural analogs .
Q. What computational strategies predict its pharmacokinetic and toxicity profiles?
- ADMET Prediction : Tools like SwissADME or ADMETlab 2.0 estimate:
- Toxicity Profiling :
- ProTox-II : Predicts hepatotoxicity and mutagenicity based on structural alerts (e.g., aromatic chloro groups) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
